molecular formula C18H19NO2S2 B12032024 (5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12032024
M. Wt: 345.5 g/mol
InChI Key: YFDKBZAOKAAIAZ-WJDWOHSUSA-N
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Description

(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of chromene and thiazolidinone moieties Chromenes are known for their presence in various natural products and pharmaceutical agents, while thiazolidinones are recognized for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-pentyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the chromene and thiazolidinone units.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The chromene moiety can interact with biological receptors, while the thiazolidinone unit can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2H-chromen-3-ylmethylene derivatives: These compounds share the chromene moiety and exhibit similar biological activities.

    Thiazolidinone derivatives: Compounds with the thiazolidinone structure are known for their diverse biological activities.

Uniqueness

(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of chromene and thiazolidinone moieties, which allows it to interact with multiple biological targets and exhibit a broad range of activities. This dual functionality distinguishes it from other compounds with only one of these moieties.

Properties

Molecular Formula

C18H19NO2S2

Molecular Weight

345.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NO2S2/c1-2-3-6-9-19-17(20)16(23-18(19)22)11-13-10-14-7-4-5-8-15(14)21-12-13/h4-5,7-8,10-11H,2-3,6,9,12H2,1H3/b16-11-

InChI Key

YFDKBZAOKAAIAZ-WJDWOHSUSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

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